Diethyl3,3'-(cyclopropylazanediyl)dipropanoate
Overview
Description
Diethyl3,3'-(cyclopropylazanediyl)dipropanoate is an organic compound that features a cyclopropyl group attached to a nitrogen atom, which is further connected to two beta-carbethoxyethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl3,3'-(cyclopropylazanediyl)dipropanoate typically involves the reaction of cyclopropylamine with ethyl acrylate under controlled conditions. The reaction proceeds through a nucleophilic addition mechanism, where the amine group of cyclopropylamine attacks the electrophilic carbon of ethyl acrylate, forming the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. The process may involve continuous flow reactors to ensure consistent product quality and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Diethyl3,3'-(cyclopropylazanediyl)dipropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary or secondary amines, alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Diethyl3,3'-(cyclopropylazanediyl)dipropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of Diethyl3,3'-(cyclopropylazanediyl)dipropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The cyclopropyl group provides rigidity to the molecule, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: A simpler analog with a cyclopropyl group attached to an amine.
N,N-diethylcyclopropylamine: Similar structure but with ethyl groups instead of beta-carbethoxyethyl groups.
N-cyclopropyl-N-methylamine: Contains a cyclopropyl group and a methyl group attached to the nitrogen atom.
Uniqueness
Diethyl3,3'-(cyclopropylazanediyl)dipropanoate is unique due to the presence of both cyclopropyl and beta-carbethoxyethyl groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C13H23NO4 |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
ethyl 3-[cyclopropyl-(3-ethoxy-3-oxopropyl)amino]propanoate |
InChI |
InChI=1S/C13H23NO4/c1-3-17-12(15)7-9-14(11-5-6-11)10-8-13(16)18-4-2/h11H,3-10H2,1-2H3 |
InChI Key |
ILSUYNIGTVCYOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN(CCC(=O)OCC)C1CC1 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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